Product packaging for C-(5-Bromo-furan-3-yl)-methylamine(Cat. No.:)

C-(5-Bromo-furan-3-yl)-methylamine

Cat. No.: B7902920
M. Wt: 176.01 g/mol
InChI Key: LSFRDKRXWZGJFT-UHFFFAOYSA-N
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Description

Contextual Relevance of Substituted Furan (B31954) Systems

Substituted furan systems are integral components in a wide range of natural products and synthetic compounds with significant biological and material properties. The furan nucleus is a five-membered aromatic heterocycle containing an oxygen atom, which imparts distinct reactivity compared to its all-carbon analogue, benzene (B151609). utripoli.edu.ly This inherent reactivity, coupled with the ability to introduce substituents at various positions, makes furans valuable scaffolds in medicinal chemistry and materials science. ijabbr.com Furan derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.ly Furthermore, the unique electronic and photophysical properties of certain furan-containing polymers have led to their investigation in the field of organic electronics.

Strategic Importance of Halogenated and Aminomethylated Furan Motifs in Heterocyclic Chemistry

The presence of both a halogen and an aminomethyl group on the furan ring of C-(5-Bromo-furan-3-yl)-methylamine is of particular strategic importance. Halogenated furans are key intermediates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. The bromine atom in this compound can serve as a handle for the introduction of a wide array of carbon-based substituents, allowing for the facile construction of diverse molecular libraries. nih.gov

The aminomethyl group, on the other hand, provides a nucleophilic center and a site for the formation of amides, sulfonamides, and other nitrogen-containing functionalities. Aminomethylated furans are found in a number of biologically active compounds and can play a crucial role in molecular recognition and binding to biological targets. researchgate.net The combination of these two functional groups in a single molecule offers a powerful tool for the synthesis of highly functionalized and structurally diverse heterocyclic compounds.

Research Imperatives and Emerging Frontiers in Furan Derivative Chemistry

While the specific research focus on this compound is still emerging, the broader field of furan derivative chemistry continues to be an active area of investigation. Key research imperatives include the development of more efficient and selective methods for the synthesis of substituted furans. organic-chemistry.org This includes the exploration of novel catalytic systems and the use of renewable starting materials to access these important building blocks.

Furthermore, there is a growing interest in the application of furan derivatives in the development of new pharmaceuticals and functional materials. ijabbr.com The unique structural and electronic properties of compounds like this compound make them attractive candidates for the design of novel enzyme inhibitors, receptor ligands, and organic semiconductors. As synthetic methodologies become more advanced, the exploration of the full potential of this and other furan derivatives will undoubtedly lead to exciting discoveries in various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNO B7902920 C-(5-Bromo-furan-3-yl)-methylamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromofuran-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c6-5-1-4(2-7)3-8-5/h1,3H,2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFRDKRXWZGJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for C 5 Bromo Furan 3 Yl Methylamine and Analogous Structures

Direct Functionalization Strategies on Furan (B31954) Scaffolds

Direct functionalization of a furan ring that already contains one of the desired substituents is a common and often straightforward approach to synthesizing C-(5-Bromo-furan-3-yl)-methylamine.

Regioselective Bromination of Furan-3-yl-methylamine Precursors

The introduction of a bromine atom at a specific position on the furan ring is a key step. The regioselectivity of bromination on a furan ring is highly dependent on the directing effects of the existing substituents and the reaction conditions employed. For a furan-3-yl-methylamine precursor, the aminomethyl group at the 3-position is an activating group, which would typically direct electrophilic substitution to the adjacent C2 and C4 positions. However, to achieve the desired 5-bromo substitution, specific brominating agents and conditions must be carefully selected.

Research has shown that various brominating reagents can be used, with N-bromosuccinimide (NBS) being a common choice. nih.gov The choice of solvent and temperature can also influence the regiochemical outcome. For instance, performing the reaction at low temperatures can sometimes favor the thermodynamically more stable product. In some cases, a two-step process involving initial bromination followed by isomerization might be necessary to obtain the desired 5-bromo isomer. The use of a directing group that can be later removed is another potential strategy to control the position of bromination.

The challenge in this approach lies in controlling the regioselectivity to favor the C5 position over the more activated C2 and C4 positions. Studies on related furan systems have demonstrated that a combination of factors, including the nature of the substituent and the specific brominating agent, can influence the site of bromination. nih.govresearchgate.net For example, in the bromination of fraxinellone, a furan-containing natural product, different brominating agents led to varying yields of mono- and di-brominated products. nih.govresearchgate.net

Introduction of the Aminomethyl Group onto Brominated Furan Rings

An alternative direct functionalization strategy involves starting with a pre-brominated furan ring and subsequently introducing the aminomethyl group. A suitable starting material for this approach would be 3-bromo-5-methylfuran or a related derivative. The introduction of the aminomethyl group at the 3-position can be achieved through various methods.

One common method is the radical bromination of the methyl group to form a bromomethyl intermediate, followed by nucleophilic substitution with an amine or a protected amine equivalent. Another approach is the Mannich reaction, which involves the aminomethylation of the furan ring using formaldehyde (B43269) and a secondary amine, followed by subsequent conversion to the primary amine if required. The aminomethylation of 2- and 3-(diethoxyphosphorylmethyl)furans has been reported, indicating the feasibility of introducing aminoalkyl groups onto the furan nucleus. documentsdelivered.com

De Novo Heterocyclic Ring Construction Approaches

Building the furan ring from acyclic precursors offers a powerful alternative to direct functionalization, often providing greater control over the substitution pattern.

Cyclocondensation Reactions Yielding Substituted Furan Derivatives

Cyclocondensation reactions involve the joining of two or more molecules to form a ring. A classic method for furan synthesis is the Paal-Knorr synthesis, which involves the dehydration of a 1,4-dicarbonyl compound. To synthesize a 3,5-disubstituted furan, a suitably substituted 1,4-dicarbonyl precursor would be required. For this compound, this would necessitate a precursor with the bromo and aminomethyl functionalities or their precursors at the appropriate positions.

Other cyclocondensation strategies include the reaction of α-haloketones with β-ketoesters or other 1,3-dicarbonyl compounds. organic-chemistry.org These methods can provide access to a wide range of substituted furans. For example, titanium enolates have been shown to react with α-chloroketones in a domino cross-coupling/cyclodehydration or Aldol-addition/cyclocondensation to yield furan derivatives. organic-chemistry.org

Cycloisomerization and Ring-Closing Methodologies for Furan Formation

Cycloisomerization reactions, where an acyclic starting material rearranges to form a cyclic product, are a modern and efficient way to construct furan rings. These reactions are often catalyzed by transition metals such as gold, palladium, or iron. organic-chemistry.orgresearchgate.netacs.org For instance, gold catalysts have been effectively used in the cycloisomerization of allenones and alkynyl ketones to form substituted furans. organic-chemistry.orgresearchgate.net

The general principle involves the activation of an alkyne or allene (B1206475) functionality within the molecule by the metal catalyst, followed by an intramolecular nucleophilic attack from an oxygen atom to form the furan ring. The substitution pattern on the final furan product is determined by the structure of the acyclic precursor. Therefore, to synthesize this compound via this route, an appropriately substituted alkynyl or allenyl ketone would need to be prepared.

Catalytic Strategies in the Synthesis of Bromo-furylmethylamines

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. In the context of synthesizing this compound, catalytic methods can be applied to both direct functionalization and de novo ring construction strategies.

For regioselective bromination, catalytic methods using hypervalent iodine(III) reagents have been developed for the monobromination of electron-rich aromatic compounds. organic-chemistry.org These methods often exhibit high regioselectivity and proceed under mild conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, are invaluable for introducing substituents onto the furan ring. nih.govresearchgate.net For example, a pre-brominated furan could be coupled with a suitable organoboron or organotin reagent to introduce the aminomethyl precursor.

In de novo furan synthesis, as mentioned earlier, gold, palladium, and iron catalysts are prominent in mediating cycloisomerization reactions. organic-chemistry.orgresearchgate.netacs.org The choice of catalyst and ligands can significantly influence the reaction's efficiency and the stereochemical outcome if chiral centers are present.

Reagent/CatalystReaction TypeProduct(s)YieldReference
N-Bromosuccinimide (NBS)BrominationMonobromofraxinelloneVariable nih.gov
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)BrominationDibromofraxinellone91% nih.gov
Gold (Au) nanoparticles on TiO2CycloisomerizationSubstituted furansGood to excellent organic-chemistry.org
Iron(III) chloride (FeCl3)Tandem propargylation-cycloisomerizationHighly substituted furans- organic-chemistry.org
Palladium (Pd) catalystCyclization of acetylenic ketonesSubstituted furans- acs.org
Hypervalent iodine(III) reagentMonobrominationMonobrominated aromatic compoundsGood organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Methods for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods are instrumental in the synthesis of complex molecules, including furan derivatives. The versatility of palladium catalysis allows for the coupling of a wide array of substrates, often with high efficiency and functional group tolerance. rsc.org Catalyst systems based on ligands such as BrettPhos and RuPhos have demonstrated broad scope in C-N cross-coupling reactions, enabling the synthesis of complex molecules with functionalized aryl and heteroaryl components. rsc.org

In the context of furan synthesis, palladium catalysts facilitate the coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. rsc.orgnih.gov For instance, the Buchwald-Hartwig amination allows for the formation of C-N bonds between a furan halide and an amine. This is particularly relevant for the synthesis of aminomethylfurans. While direct synthesis of this compound via this method is not explicitly detailed in the provided results, the principles can be applied to analogous structures. The use of specific ligands is crucial for the success of these reactions, with two particular ligands being sufficient in many cases to achieve high yields. rsc.orgnih.gov

Furthermore, palladium catalysis is not limited to C-N bond formation. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for creating C-C bonds. capes.gov.br While the example provided describes a nickel-catalyzed Suzuki-Miyaura coupling for the synthesis of 5-(furan-3-yl)pyrimidine, the underlying principle of coupling a furan-containing boronic acid with a halide is transferable to palladium-catalyzed systems. orgsyn.org Such methods could be employed to introduce the methylamine-bearing substituent at the 3-position of the furan ring. Additionally, palladium-catalyzed cyclization of acetylenic ketones presents another route to substituted furans. acs.org The reactivity of aryltrimethylammonium triflates as electrophiles in palladium-catalyzed cross-coupling with aryl Grignard reagents at room temperature also showcases the expanding scope of these transformations. nih.gov

A series of C-10-substituted tabersonine (B1681870) analogues have been successfully synthesized using palladium-catalyzed cross-coupling reactions, demonstrating the potential to introduce diverse and complex substituents. thieme-connect.de Moreover, a protocol for the 2,5-oxyarylation of furan rings has been developed via a palladium-catalyzed aerobic oxidative coupling of boronic acids with α-hydroxyalkylfurans, leading to the formation of spiroacetals from sustainable furan derivatives. acs.org

Gold and Other Metal-Mediated Cyclizations for Furan Ring Construction

The construction of the furan ring itself is a critical step in the synthesis of its derivatives. Gold and other metals have emerged as powerful catalysts for the cyclization of various precursors to form the furan scaffold. Gold catalysts, in particular, are known for their ability to activate alkynes and allenes, facilitating cycloisomerization reactions that lead to furans under mild conditions. organic-chemistry.org

Gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols provide a convenient and efficient route to furans, pyrroles, and thiophenes. organic-chemistry.org These reactions can be performed under open-flask conditions with low catalyst loadings, yielding pure aromatic heterocycles in high yields within minutes. organic-chemistry.org For instance, a combination of gold and silver catalysts can be used in very low concentrations (0.05 mol %) for these transformations on a gram scale. organic-chemistry.org Gold nanoparticles supported on titanium dioxide have also been shown to catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions. organic-chemistry.org

A variety of gold-catalyzed reactions leading to polysubstituted furans have been reported. These include:

The cyclization of γ-acyloxyalkynyl ketones using triflimide(triphenylphosphine)gold(I) as a catalyst. researchgate.net

A tandem cyclization/Friedel-Crafts type reaction to produce furan derivatives. researchgate.netrsc.org

A gold(I)-catalyzed hydroamination or hydration of 1,3-diynes to access 2,5-disubstituted furans. organic-chemistry.org

A gold-catalyzed water-mediated carbene cascade reaction of propargyl diazoacetates. organic-chemistry.org

The use of a combination of triazole-gold (TA-Au) and copper catalysts in a one-pot, three-step reaction cascade to synthesize di-, tri-, and tetrasubstituted furans. organic-chemistry.org

A gold(III)-catalyzed propargylic substitution reaction followed by cycloisomerization of N-tosylpropargyl amines with 1,3-dicarbonyl compounds. mdpi.com

A novel gold-catalyzed asymmetric [8 + 4] cycloaddition reaction of 1-(1-alkynyl)cyclopropyl ketones with tropones, yielding highly functionalized furan-fused heterocycles. rsc.org

A gold-catalyzed cascade C(sp³)–H alkynylation/oxy-alkynylation for the synthesis of tetra-substituted furans. researchgate.net

Other metals also play a role in furan synthesis. For example, copper-mediated [3 + 2] oxidative cyclization of N-tosylhydrazones affords 2,3,5-trisubstituted furans. organic-chemistry.org Iron(III) chloride can catalyze the substitution reaction of propargylic acetates with enoxysilanes, which after a subsequent cyclization, yields tri- or tetrasubstituted furans. organic-chemistry.org A metal-free, base-catalyzed reaction of α-hydroxy ketones and cyano compounds has also been developed for the synthesis of tetrasubstituted furans. nih.gov

Oxidative Coupling and C-H Activation in Furan Synthesis

Modern synthetic methodologies increasingly rely on oxidative coupling and direct C-H activation to construct and functionalize heterocyclic compounds like furan. These approaches offer atom economy and can reduce the number of synthetic steps required.

Iron-catalyzed oxidative C-H functionalization provides a route to tetrasubstituted furans through a cross-dehydrogenative coupling reaction of activated carbonyl methylenes with internal olefins under oxidative conditions. nih.gov This method has been shown to proceed via a radical reaction pathway. nih.gov

Palladium catalysis is also prominent in this area. A general and efficient palladium-catalyzed intermolecular direct C-H homocoupling of furans has been developed using molecular oxygen as the sole oxidant. researchgate.net This reaction exhibits complete regioselectivity for the C5-position and is applicable to both C2- and C3-substituted furans under mild conditions. researchgate.net The oxidative coupling of furan with indole (B1671886) can be achieved using an inexpensive copper catalyst (CuCl₂·2H₂O) with air as the ultimate oxidant, providing a sustainable method for synthesizing indolyl-furans. rsc.org Mechanistically, this reaction is thought to proceed through the single-electron transfer oxidation of indole to a radical cation, which is then trapped by the nucleophilic furan. rsc.org

The direct functionalization of carbon-hydrogen (C-H) bonds is a versatile strategy for synthesizing and derivatizing organic molecules, with catalytic processes utilizing a Pd(II)/Pd(IV) redox cycle becoming increasingly common. researchgate.net

Green Chemistry and Sustainable Synthesis Considerations for Furan Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of furan derivatives, driven by the desire for more sustainable chemical processes. frontiersin.org A significant aspect of this is the utilization of biomass as a renewable feedstock. frontiersin.orgrsc.orgnih.gov Furanic platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be derived from the dehydration of carbohydrates (C5 and C6 sugars) found in lignocellulosic biomass. frontiersin.orgrsc.orgnih.govresearchgate.net

These bio-based furanic compounds serve as versatile starting materials for a wide range of chemicals. rsc.org For example, a continuous two-step microfluidic system has been developed for the direct conversion of fructose (B13574) into various furan chemicals with high yields. researchgate.net Research has focused on developing sustainable catalytic pathways for these transformations, employing environmentally friendly materials like heterogeneous solid catalysts, polyoxometalates, zeolites, non-noble metals, and ionic liquids. frontiersin.orgnih.gov

Reactivity and Mechanistic Investigations of C 5 Bromo Furan 3 Yl Methylamine

Reactivity of the Furan (B31954) Ring in Substituted Systems

The furan ring in C-(5-Bromo-furan-3-yl)-methylamine is an electron-rich aromatic system, which governs its susceptibility to various reactions.

Electrophilic and Nucleophilic Processes on Furan

Furan is more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.commsu.edu This increased reactivity means that reactions can often be carried out under milder conditions than those required for benzene. pearson.com Electrophilic attack preferentially occurs at the C2 and C5 positions (α-positions), as the carbocation intermediate formed is more stable due to a higher degree of resonance stabilization (three resonance structures) compared to attack at the C3 or C4 positions (β-positions), which results in an intermediate with only two resonance structures. quora.comopenstax.org In this compound, the C5 position is occupied by a bromine atom, leaving the C2 position as the most likely site for electrophilic substitution.

While furans are highly reactive towards electrophiles, they are generally less reactive towards nucleophilic substitution. edurev.in However, the presence of electron-withdrawing groups on the furan ring can facilitate nucleophilic attack. edurev.in For instance, compounds like 2-bromo-5-nitrofuran (B1267531) readily react with nucleophiles. edurev.in In the case of this compound, the bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions unless activated by other ring substituents.

Furan Ring-Opening and Rearrangement Pathways (e.g., Achmatowicz, Piancatelli)

The furan ring is susceptible to ring-opening and rearrangement reactions, which provide access to a diverse range of other heterocyclic and carbocyclic structures.

The Achmatowicz reaction is an oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. nih.govwikipedia.org The reaction is typically initiated by reacting a furfuryl alcohol with an oxidizing agent like bromine in methanol (B129727) or m-chloroperbenzoic acid (m-CPBA). wikipedia.orgthieme-connect.comyoutube.com The mechanism involves the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges to the dihydropyranone upon treatment with dilute acid. wikipedia.org A related transformation is the aza-Achmatowicz reaction, which converts furfuryl amines into substituted dihydropyridinones. nih.govacs.org

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgrsc.org This reaction proceeds through a 4π-electrocyclization mechanism, similar to the Nazarov cyclization. wikipedia.org The reaction has proven to be a valuable tool in the synthesis of natural products. wikipedia.org An aza-Piancatelli reaction, involving the reaction of furan derivatives with amines, is also known and leads to open-chain donor-acceptor Stenhouse adducts (DASAs) or aminocyclopentenone derivatives. acs.orgrsc.org

Transformations Involving the Bromine Substituent

The bromine atom at the C5 position of the furan ring is a key functional handle that allows for a variety of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromofuran Derivatives

5-Bromofuran derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The reactivity of the halide in these reactions generally follows the order I > Br > OTf >> Cl > F. libretexts.org

Some of the most common palladium-catalyzed cross-coupling reactions applicable to 5-bromofurans include:

Suzuki-Miyaura Coupling: This reaction pairs the bromofuran with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgnih.gov This method is widely used for the synthesis of biaryl and substituted furan derivatives. ysu.am

Stille Coupling: This involves the reaction of the bromofuran with an organostannane reagent. libretexts.org

Hiyama Coupling: This reaction utilizes an organosilane reagent. libretexts.org Recent developments have focused on using organosilanols as practical alternatives to traditional boron- and tin-based reagents. nih.gov

Negishi Coupling: This employs an organozinc reagent. libretexts.org

Kumada Coupling: This uses a Grignard reagent (organomagnesium). libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraBoronic Acid/EsterPd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃, Cs₂CO₃)Aryl/Alkenyl-substituted Furan
StilleOrganostannanePd(PPh₃)₄Aryl/Alkenyl-substituted Furan
HiyamaOrganosilane/Silanol[Pd₂(dba)₃]·CHCl₃, Activator (e.g., TBAF, NaOt-Bu)Aryl/Alkenyl-substituted Furan
NegishiOrganozincPd(PPh₃)₄ or Pd(dppf)Cl₂Aryl/Alkenyl-substituted Furan
KumadaGrignard ReagentPd(dppf)Cl₂ or Ni(dppf)Cl₂Aryl/Alkenyl-substituted Furan

Regioselective Halogen Dance Phenomena in Bromofurans

The halogen dance is a base-catalyzed migration of a halogen atom along an aromatic ring. In bromofurans, this reaction can be induced by strong bases such as lithium diisopropylamide (LDA). nih.govfigshare.com The regioselectivity of the deprotonation and subsequent halogen migration can often be controlled by the presence of directing groups on the furan ring. nih.govfigshare.com For example, oxazoline, ester, and amide groups can direct the initial lithiation to the adjacent β-position, leading to a specific regioisomer of the rearranged bromofuran. nih.gov This phenomenon allows for the synthesis of substituted furans that might be difficult to access through other methods. researchgate.netresearchgate.net

Chemical Transformations of the Methylamine (B109427) Moiety

The primary methylamine group attached to the furan ring is a versatile functional group that can undergo a variety of chemical transformations.

Common reactions of the primary amine include:

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, direct alkylation can sometimes be difficult to control and may lead to over-alkylation, forming quaternary ammonium (B1175870) salts. libretexts.orgslideshare.net

Acylation: Primary amines readily react with acyl halides or anhydrides to form stable amides. libretexts.orgslideshare.net This reaction is often used to protect the amine group or to introduce new functional groups.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. slideshare.net

Reductive Amination: While the methylamine is already formed, it can in principle be prepared via the reductive amination of the corresponding furan-3-carbaldehyde. libretexts.org

Reaction with Nitrous Acid: Primary amines react with nitrous acid to form diazonium salts, which are often unstable but can be converted into other functional groups, such as alcohols. slideshare.net

Table 2: Common Reactions of the Methylamine Group
Reaction TypeReagentProduct
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine
AcylationAcyl Halide (RCOCl) or Anhydride ((RCO)₂O)Amide
SulfonylationSulfonyl Chloride (RSO₂Cl)Sulfonamide
Reaction with Nitrous AcidNaNO₂/HClDiazonium Salt (transient), Alcohol

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and for the rational design of synthetic routes. The formation and reactivity of furans can proceed through both radical and ionic pathways, often involving key intermediates and transition states.

Radical Pathways: Radical reactions are significant in both the formation and transformation of furan derivatives. For instance, radical bromination of alkanes is a well-known process, and similar principles can apply to the side chains of furan rings. youtube.com The reaction of furans with hydroxyl radicals, which can be initiated photochemically, can proceed via addition to the furan ring or hydrogen abstraction. whiterose.ac.uk The presence of a bromine atom on the furan ring can influence the regioselectivity of radical attack. Some complex furan derivatives are noted to have potential antioxidant properties, which involves interaction with free radicals. ontosight.ai

Ionic Pathways: Ionic pathways are central to many reactions of furans. In the context of this compound, the protonation of the amine group or the furan oxygen can initiate a cascade of reactions. The formation of imines and amides proceeds through ionic intermediates. masterorganicchemistry.comluxembourg-bio.com Furthermore, cycloaddition reactions can sometimes proceed through ionic mechanisms, particularly in the presence of Lewis or Brønsted acids. rsc.org The oxa-Povarov reaction, a type of ionic Diels-Alder reaction, involves a cationic aryl oxonium species. rsc.org

The reactivity of furan derivatives is often dictated by the stability of the intermediates and transition states formed during a reaction.

Oxocarbenium Ions: A key intermediate in the chemistry of furan and other oxygen-containing heterocycles is the oxocarbenium ion. wikipedia.orgacs.org This species is characterized by a positive charge delocalized between a carbon and an adjacent oxygen atom. wikipedia.org Oxocarbenium ions are common intermediates in the hydrolysis of glycosidic bonds and can be involved in various synthetic transformations. wikipedia.orgnih.gov In reactions of this compound, protonation of the furan ring oxygen could lead to the formation of an oxocarbenium ion, which would be highly susceptible to nucleophilic attack.

Transition States in Cycloadditions: In Diels-Alder reactions, the geometry of the transition state determines the stereochemical outcome of the reaction. wikipedia.org The transition state is the highest energy point along the reaction coordinate. wikipedia.org For the Diels-Alder reaction, both early and late transition states are possible, depending on whether the transition state more closely resembles the reactants or the products. wikipedia.org Computational studies are often employed to determine the geometry and energy of these transition states. wikipedia.org

Computational and Theoretical Chemistry Studies on C 5 Bromo Furan 3 Yl Methylamine

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. For C-(5-Bromo-furan-3-yl)-methylamine, such studies would provide a foundational understanding of its behavior at the electronic level.

Electronic Structure and Molecular Geometry Optimizations

A critical first step in the computational analysis of this compound would involve the optimization of its molecular geometry using methods like Density Functional Theory (DFT) or ab initio calculations. This process would determine the most stable three-dimensional arrangement of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. The electronic structure, detailing the distribution of electrons within the molecule, would also be elucidated.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors (e.g., Fukui Functions, Local Reactivity)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO would indicate the chemical stability and reactivity of this compound. Reactivity descriptors, such as Fukui functions, would further pinpoint the specific atomic sites most susceptible to nucleophilic, electrophilic, and radical attacks.

Energetic Profiles and Thermodynamic Stability

Computational methods would be employed to calculate the energetic profile of this compound, including its heat of formation and Gibbs free energy. These thermodynamic parameters are essential for assessing its stability under various conditions and for predicting the feasibility of reactions in which it might participate.

Mechanistic Pathway Modeling and Transition State Characterization

Should this compound be involved in chemical reactions, computational modeling could be used to map out the entire reaction mechanism. This would involve identifying and characterizing the transition state structures, which are the high-energy intermediates that connect reactants to products. Understanding the energy barriers associated with these transition states is key to predicting reaction rates and outcomes.

Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., NMR, IR, UV/Vis)

A significant application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV/Vis) absorption spectra. These predicted spectra, when compared with experimentally obtained data, can serve as a powerful tool for structural confirmation and characterization of this compound.

Role of C 5 Bromo Furan 3 Yl Methylamine in Advanced Chemical Research

Precursor in the Synthesis of Novel Heterocyclic Scaffolds

The inherent reactivity of the bromo and amine functionalities, coupled with the aromatic nature of the furan (B31954) ring, makes C-(5-Bromo-furan-3-yl)-methylamine a valuable starting material for the construction of diverse heterocyclic systems. The strategic positioning of these groups allows for a range of synthetic transformations, leading to molecules with potential applications in medicinal chemistry and materials science.

Construction of Fused and Polycyclic Systems

While specific examples detailing the use of this compound in the direct construction of fused and polycyclic systems are not extensively documented in mainstream literature, the principles of heterocyclic chemistry suggest its significant potential in this area. The presence of the bromine atom allows for intramolecular cyclization reactions. nih.gov For instance, following the acylation of the amine, the resulting amide could potentially undergo an intramolecular Heck or Suzuki-type reaction, where the furan ring is coupled to another part of the molecule to form a fused ring system.

The general strategy often involves the initial functionalization of the amine group, followed by a palladium-catalyzed cyclization onto the furan ring. This approach has been successfully employed with related 5-halofuranyl amides to generate bicyclic structures. nih.gov Such reactions can lead to the formation of benzofuran-fused nitrogen heterocycles, which are scaffolds of interest in pharmaceutical research. researchgate.net

Table 1: Potential Intramolecular Cyclization Strategies

Reaction TypeProposed ReactantsPotential Product Class
Intramolecular Heck ReactionAcylated this compound with an appended alkeneFused Dihydropyridinone
Intramolecular Suzuki CouplingBorylated derivative of N-acylated this compoundFused Pyridinone
Pictet-Spengler type reactionDerivative with an adjacent aromatic ringFused Tetrahydroisoquinoline analogue

Synthesis of Nitrogen-Containing Heterocycles

The primary amine group of this compound is a key feature that facilitates its use in the synthesis of a variety of nitrogen-containing heterocycles. nih.gov This functionality allows it to act as a nucleophile in reactions with various electrophiles, leading to the formation of larger, more complex heterocyclic structures.

One common approach is the reaction with dicarbonyl compounds or their equivalents to construct five- or six-membered nitrogen-containing rings. For example, condensation with a 1,3-dicarbonyl compound could yield a substituted pyridine, while reaction with a 1,4-dicarbonyl compound could lead to a pyrrole (B145914) derivative. Furthermore, multicomponent reactions, which involve the simultaneous reaction of three or more starting materials, offer an efficient route to complex molecules from simple precursors like this compound. nih.govresearchgate.net

Building Block for Sophisticated Molecular Architectures in Organic Synthesis

The dual functionality of this compound makes it an attractive building block for the assembly of sophisticated molecular architectures. The bromine atom can be readily substituted or used in cross-coupling reactions, while the methylamine (B109427) group can be acylated, alkylated, or incorporated into larger heterocyclic systems. This allows for a modular approach to the synthesis of complex target molecules.

The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the connection of the furan scaffold to other aromatic or aliphatic moieties. For example, a Suzuki coupling with an arylboronic acid would yield a 5-aryl-furan-3-yl-methylamine derivative, a structure that could be of interest in medicinal chemistry.

Applications in Ligand Design for Catalytic Systems

The design of effective ligands is crucial for the development of new catalytic systems. This compound, with its combination of a soft donor (bromine) and a hard donor (nitrogen), presents an interesting scaffold for the development of novel ligands. While direct applications in catalysis are still emerging, the structural motifs that can be derived from this compound are relevant to ligand design.

The methylamine group can be functionalized to introduce additional donor atoms, such as phosphorus or sulfur, creating polydentate ligands. For instance, reaction with chlorodiphenylphosphine (B86185) could yield a P,N-ligand. The furan oxygen can also participate in metal coordination. The bromine atom offers a handle for further modification, allowing for the tuning of the ligand's electronic and steric properties. The development of new furan-based ligands is an active area of research, with potential applications in a variety of catalytic transformations.

Future Perspectives in C 5 Bromo Furan 3 Yl Methylamine Research

Exploration of Unconventional Synthetic Pathways and Methodologies

Future efforts could concentrate on late-stage functionalization and domino reactions. For instance, the development of palladium-catalyzed C-H bond arylation directly on the 3-bromofuran (B129083) scaffold has shown promise for creating complex triarylfurans. researchgate.netthieme-connect.com Applying similar C-H activation strategies to a precursor like 3-methylfuran (B129892) could offer a novel route to introduce the bromo- and amino- functionalities with high regioselectivity. Another promising area is the exploration of domino reactions that construct the furan (B31954) ring and introduce the necessary substituents in a single, continuous sequence. Such strategies, which might involve copper-promoted hydration/annulation of haloarylalkynes, could significantly shorten synthetic sequences compared to traditional multi-step approaches. mdpi.com

Furthermore, flow chemistry and photocatalysis represent cutting-edge techniques that could be applied. Flow synthesis could enable better control over reaction parameters for hazardous or fast reactions, while photoredox catalysis offers mild conditions for transformations that are challenging with traditional thermal methods, such as certain cross-coupling or cyclization reactions. thieme-connect.com

Table 1: Potential Unconventional Synthetic Strategies

MethodologyPotential PrecursorKey AdvantagesResearch Focus
C-H Activation/Halogenation3-(Aminomethyl)furanAtom economy, reduced number of steps.Developing regioselective C-H bromination protocols that are compatible with the amine functionality.
Domino Cyclization/AminationSuitably substituted alkynes/alkenonesHigh efficiency, rapid assembly of the core structure.Designing precursors that undergo sequential cyclization and functional group installation.
Flow Chemistry SynthesisVariousEnhanced safety, scalability, and reaction control.Optimizing reaction conditions for key bond-forming steps in a continuous flow reactor.
Photoredox CatalysisVariousMild reaction conditions, unique reactivity pathways.Exploring light-mediated transformations for C-Br and C-N bond formations.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the electronic properties and reactivity of C-(5-Bromo-furan-3-yl)-methylamine is essential for predicting its behavior and designing new applications. An integrated approach, combining experimental studies with high-level computational modeling, will be crucial for elucidating complex reaction mechanisms.

Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, bond energies, and the transition states of potential reactions. acs.org Such studies could clarify the regioselectivity of electrophilic or nucleophilic attacks on the furan ring, explaining the directing effects of the bromo and methylamine (B109427) substituents. For example, DFT could help predict whether reactions are likely to occur at the C2 or C4 positions and how the bromine atom influences the stability of reaction intermediates. acs.org

Experimentally, advanced spectroscopic techniques such as in-situ NMR and stopped-flow kinetics can be used to observe reaction intermediates and determine reaction rates. When combined with computational models, these experimental data can validate theoretical predictions and provide a comprehensive picture of the reaction pathway. For instance, investigating the mechanism of a potential intramolecular cyclization could reveal whether the reaction proceeds via a favored 5-endo-trig or a disfavored exo-trig pathway, a distinction that has been explored in related furo[3,2-b]furan systems. researchgate.net

Table 2: Integrated Approaches for Mechanistic Studies

TechniqueInformation GainedSynergy with Other Methods
Density Functional Theory (DFT)Ground state geometry, electronic distribution, transition state energies, reaction pathways.Provides theoretical framework for interpreting experimental results from kinetics and spectroscopy.
Molecular Dynamics (MD) SimulationsConformational analysis, solvent effects, binding interactions within an active site. acs.orgComplements DFT by including dynamic and environmental effects; useful for biological applications.
In-situ NMR SpectroscopyIdentification of transient intermediates and byproducts.Provides direct experimental evidence to confirm or refute computationally predicted reaction pathways.
Isotope Labeling StudiesTracing the fate of specific atoms during a reaction.Offers definitive proof of bond-forming and bond-breaking events, validating proposed mechanisms.

Development of New Chemical Transformations Utilizing the Compound's Unique Reactivity Profile

The bifunctional nature of this compound—possessing both a versatile carbon-bromine bond and a reactive primary amine—makes it an ideal substrate for developing novel chemical transformations. Future research should aim to leverage this dual reactivity to construct more complex molecular architectures.

The bromine atom at the C5 position is a prime handle for a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkyl, or nitrogen-containing substituents. Research could focus on developing selective coupling conditions that leave the aminomethyl group intact or use it as an internal ligand to influence the catalytic cycle. The reactivity of 3-bromofuran in palladium-catalyzed C-H bond arylation suggests that the C2 and C4 positions are also accessible for functionalization, opening pathways to highly substituted furan derivatives. researchgate.netthieme-connect.com

Simultaneously, the aminomethyl group can participate in a range of transformations. It can be acylated, alkylated, or used as a directing group for ortho-lithiation or C-H activation on the furan ring. A particularly exciting avenue would be the exploration of intramolecular reactions where the amine attacks the furan ring or a substituent introduced via the bromine handle, leading to the formation of novel fused heterocyclic systems, such as furopyridines or other bicyclic structures. elsevierpure.com The dearomative cyclization of related furan compounds demonstrates the potential for the furan ring itself to participate in complex transformations, a strategy that could be adapted for this compound. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are effective synthetic routes for C-(5-Bromo-furan-3-yl)-methylamine?

  • Methodology : Brominated furan derivatives are often synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, brominated arylboronic acids (e.g., 5-Bromo-2-fluoropyridine-3-boronic acid) can serve as intermediates for introducing bromine substituents . Methylamine groups may be introduced via reductive amination or substitution reactions using precursors like 3-(Bromomethyl)benzaldehyde . Optimization of reaction conditions (e.g., temperature, catalysts) is critical to minimize side reactions.

Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR/IR : Use 1^1H/13^13C NMR to confirm substituent positions and amine functionality. IR spectroscopy can identify NH and C-Br stretches (~500–600 cm1^{-1}) .
  • X-ray crystallography : Employ SHELX (e.g., SHELXL/SHELXS) for structure refinement and ORTEP-III for graphical representation of crystal packing and bond angles .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • Storage : Refrigerate (0–6°C) in sealed containers to prevent degradation .
  • Handling : Use PPE (gloves, goggles, lab coats) and work in fume hoods. For spills, neutralize with inert absorbents (e.g., sand) and avoid aqueous release .

Advanced Research Questions

Q. How can contradictions in oxidation or pyrolysis mechanisms be resolved?

  • Methodology : Methylamine oxidation studies reveal discrepancies in rate constants due to incomplete mechanistic data . Address this by:

  • Experimental : Conduct high-resolution mass spectrometry (HRMS) or shock tube experiments to track intermediates (e.g., imines, nitriles).
  • Computational : Use DFT calculations to model transition states and validate experimental rate constants .

Q. What strategies optimize solubility for reaction design?

  • Methodology : Solubility in polar solvents (e.g., DMF, water) can be predicted via mole fraction measurements under varying temperatures and pressures . For hydrophobic systems, co-solvents (e.g., THF/water mixtures) or surfactants may enhance dissolution.

Q. How does the bromine substituent influence binding affinity in drug design?

  • Methodology : The electron-withdrawing bromine and furan oxygen can enhance binding to biological targets (e.g., enzymes). Docking studies (e.g., AutoDock Vina) can simulate interactions with active sites, as seen in analogs targeting microbial leucyl-tRNA synthetase .

Q. How can environmental or atmospheric detection of the compound be quantified?

  • Methodology : For aerosols or gas-phase samples, use:

  • Extraction : Ultrasonic extraction with ultrapure water followed by PTFE filtration .
  • Analysis : LC-MS/MS or ion chromatography for trace quantification, with calibration against methylamine standards .

Q. What computational tools predict thermal decomposition pathways?

  • Methodology : Combine thermogravimetric analysis (TGA) with Gaussian software to model bond dissociation energies (BDEs). Compare results with methylamine pyrolysis data, which show dominant C-N cleavage pathways .

Data Contradiction Analysis

  • Example : Conflicting rate constants in oxidation studies may arise from unaccounted intermediates (e.g., radical species) or solvent effects.
    • Resolution : Use time-resolved FTIR or laser-induced fluorescence to detect short-lived intermediates. Cross-validate with microkinetic models.

Methodological Tools

  • Crystallography : SHELXL (refinement), ORTEP-III (visualization) .
  • Computational : Gaussian (DFT), AutoDock Vina (docking) .
  • Analytical : LC-MS/MS, HRMS, ion chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.